![molecular formula C28H20Cl4N2O2S3 B2684765 2-({4-[(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,3-dichlorophenyl)acetamide CAS No. 882079-56-3](/img/structure/B2684765.png)
2-({4-[(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,3-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,3-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C28H20Cl4N2O2S3 and its molecular weight is 654.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound of interest falls under the broader category of sulfanilamide derivatives and similar complex organic molecules. Research in this domain focuses on the synthesis and characterization of these compounds to explore their potential applications. For instance, studies on sulfanilamide derivatives have elaborated on their synthesis, structural characterization through methods like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV-visible spectra, alongside Liquid Chromatographic (LCMS) and High-Resolution Mass Spectrometric (HRMS) methods. Such research not only elucidates the compound's physical and chemical properties but also its thermal behavior and potential for forming diverse crystalline structures with specific hydrogen bonding models (Lahtinen et al., 2014).
Antimicrobial Studies
Although the specific compound hasn't been directly linked to antimicrobial studies, related sulfanilamide derivatives have been evaluated for their antibacterial and antifungal activities. This includes screening against various bacterial and fungal strains to determine their efficacy in inhibiting microbial growth. For example, sulfanilamide derivatives synthesized and characterized have been tested for antimicrobial activities, revealing insights into their potential applications in developing new antimicrobial agents. However, it's noted that modifications in the molecule's structure, such as the introduction of a benzene ring, do not significantly impact antibacterial activity, indicating the nuanced relationship between chemical structure and biological activity (Lahtinen et al., 2014).
Vibrational Spectroscopy and Quantum Computational Approaches
Advanced vibrational spectroscopic techniques and quantum computational approaches have been employed to characterize molecules structurally similar to the compound of interest. These methods provide detailed insights into the molecule's vibrational signatures, geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. Such studies facilitate a deeper understanding of the molecule's stability, stereo-electronic interactions, and the nature of its crystal packing, contributing to the broader field of molecular design and drug discovery (Jenepha Mary et al., 2022).
Eigenschaften
IUPAC Name |
2-[4-[4-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl4N2O2S3/c29-21-3-1-5-23(27(21)31)33-25(35)15-37-17-7-11-19(12-8-17)39-20-13-9-18(10-14-20)38-16-26(36)34-24-6-2-4-22(30)28(24)32/h1-14H,15-16H2,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKHHUHSKNGNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl4N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
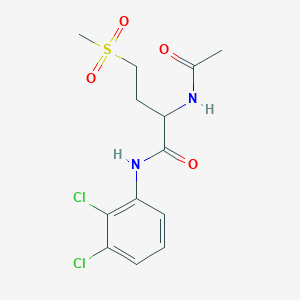

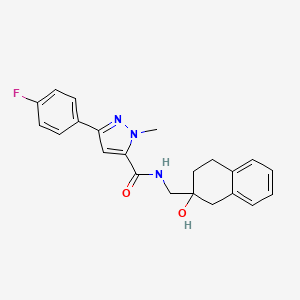

![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2684688.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2684689.png)

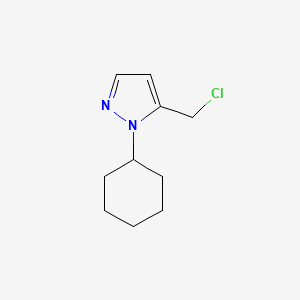
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2684695.png)
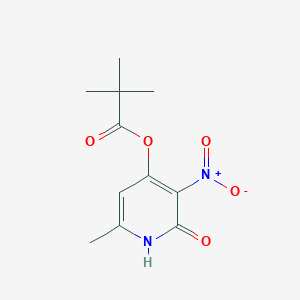
![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2684697.png)
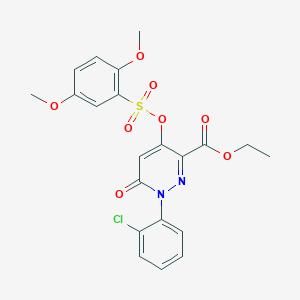
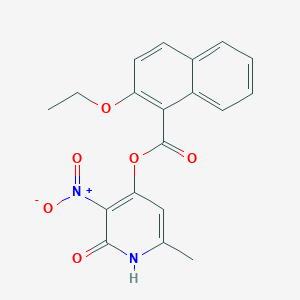
![2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide](/img/structure/B2684704.png)
